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Technical Support Center: NADH Imaging
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals address

autofluorescence artifacts in NADH imaging.

Troubleshooting Guides
Issue: High background fluorescence obscuring NADH
signal.
Question: My images have a high, diffuse background, making it difficult to distinguish the

specific NADH signal. What could be the cause and how can I fix it?

Answer: High background fluorescence, or autofluorescence, is a common issue in NADH
imaging. It can originate from several sources within the sample and from the experimental

procedure itself. Here’s a step-by-step guide to troubleshoot and mitigate this issue.

Step 1: Identify the Source of Autofluorescence First, determine the origin of the

autofluorescence by imaging an unstained control sample. This will reveal the inherent

background fluorescence of your specimen. Common sources include:

Endogenous Fluorophores: Molecules naturally present in cells and tissues, such as

collagen, elastin, lipofuscin, and flavins, can fluoresce in the same spectral range as NADH.
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[1][2][3][4]

Fixation-Induced Autofluorescence: Aldehyde fixatives like formaldehyde and glutaraldehyde

can react with cellular components to create fluorescent products.[1][2][5][6]

Sample Preparation Reagents: Components of the mounting media or tissue culture media

(e.g., phenol red) can contribute to background fluorescence.[7]

Step 2: Optimize Sample Preparation

Fixation: If using aldehyde fixatives, minimize the fixation time to what is necessary for

adequate preservation.[1][5] Consider using a non-aldehyde fixative, such as chilled

methanol or ethanol, if compatible with your experimental goals.[1][4]

Perfusion: For tissue samples, perfuse with phosphate-buffered saline (PBS) before fixation

to remove red blood cells, which contain autofluorescent heme groups.[1][5][8]

Chemical Quenching: Treat aldehyde-fixed samples with a quenching agent like sodium

borohydride to reduce fixation-induced autofluorescence.[1][2] However, results can be

variable.[1] Commercially available reagents like TrueVIEW™ can also be effective.[1]

Step 3: Adjust Imaging Parameters

Fluorophore Selection: If you are using other fluorescent labels in conjunction with NADH
imaging, choose fluorophores that are spectrally well-separated from the autofluorescence

spectrum. Far-red emitting dyes are often a good choice as endogenous autofluorescence is

typically lower in this region.[1][4][7][8]

Spectral Imaging and Linear Unmixing: This is a powerful technique to computationally

separate the NADH signal from the autofluorescence signal. It requires acquiring images

across a range of emission wavelengths and then using software to "unmix" the different

fluorescent components based on their unique spectral signatures.[9][10][11]

Fluorescence Lifetime Imaging (FLIM): FLIM measures the decay rate of fluorescence,

which is a characteristic property of each fluorophore. Since NADH has a distinct

fluorescence lifetime, FLIM can effectively separate its signal from background

autofluorescence, even if their emission spectra overlap.[7][12][13]
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Visualizing the Troubleshooting Workflow:
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Caption: A workflow for troubleshooting high background fluorescence in NADH imaging.

Frequently Asked Questions (FAQs)
Q1: What are the primary endogenous molecules that cause autofluorescence in the NADH
imaging range?

A1: Several endogenous molecules can contribute to autofluorescence when imaging NADH.

The most common include:

Collagen and Elastin: These structural proteins are abundant in the extracellular matrix and

have broad emission spectra that can overlap with NADH.[2][9]
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Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in aging

cells and have a very broad fluorescence spectrum.[1][2][3]

Flavins (FAD): While FAD is another important metabolic cofactor, its fluorescence emission

spectrum can overlap with that of NADH, although it is typically excited at longer

wavelengths.[14][15]

Q2: Can photobleaching be used to reduce autofluorescence?

A2: Yes, photobleaching can be an effective method to reduce autofluorescence.[16][17] This

involves exposing the sample to intense light before acquiring the final image to "burn out" the

autofluorescent molecules. However, it's a delicate balance, as excessive photobleaching can

also damage the sample and potentially reduce the specific NADH signal.[18] The

effectiveness of photobleaching can be enhanced by using chemical agents like hydrogen

peroxide.[19]

Q3: What is spectral unmixing and how does it work to remove autofluorescence?

A3: Spectral unmixing is a computational technique that separates the fluorescence signals of

multiple fluorophores within a single image.[10][11] It works by:

Acquiring a Lambda Stack: An image is captured at multiple, narrow emission wavelength

bands.

Obtaining Reference Spectra: The unique emission spectrum of each individual component

(NADH and the autofluorescence) is measured from control samples.

Linear Unmixing Algorithm: A software algorithm then uses the reference spectra to calculate

the contribution of each component to the total fluorescence at every pixel in the

experimental image, effectively separating the NADH signal from the autofluorescence.[10]

[11]
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Caption: The process of spectral unmixing to separate NADH from autofluorescence.

Q4: How does Fluorescence Lifetime Imaging (FLIM) help in distinguishing NADH from

autofluorescence?

A4: FLIM measures the time a fluorophore spends in the excited state before emitting a

photon. This "fluorescence lifetime" is an intrinsic property of the molecule. NADH has a

characteristic biexponential decay, with a short lifetime component corresponding to free NADH
and a longer lifetime component for protein-bound NADH.[12][13] Most autofluorescent species

have different fluorescence lifetimes. By measuring the lifetime at each pixel, FLIM can create

an image where the contrast is based on lifetime rather than intensity, allowing for clear

separation of the NADH signal from the autofluorescent background.[7][20]

Quantitative Data Summary
Table 1: Spectral Characteristics of NADH and Common Autofluorescent Species
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Fluorophore
Typical Excitation
Max (nm)

Typical Emission
Max (nm)

Notes

Free NADH 340 ~460-470

Emission is red-

shifted compared to

bound NADH.[21][22]

Protein-Bound NADH 340 ~440-450

Emission is blue-

shifted and quantum

yield is higher.[21]

Collagen ~300-450 ~390-450

Broad excitation and

emission in the blue-

green range.[1]

Elastin ~350-450 ~420-520

Strong fluorescence in

the blue-green

spectrum.[3]

Lipofuscin 345-490 460-670

Very broad excitation

and emission across

the visible spectrum.

[3]

FAD (Flavins) ~360-465 ~520-530

Can be excited

separately from NADH

using longer

wavelengths.[14][15]

Key Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Reducing
Aldehyde-Induced Autofluorescence
This protocol is intended for use on aldehyde-fixed cells or tissue sections.

Materials:

Phosphate-Buffered Saline (PBS)
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Sodium borohydride (NaBH₄)

Fixed samples on slides or coverslips

Procedure:

Rehydration: If working with paraffin-embedded sections, deparaffinize and rehydrate the

tissue through a series of xylene and graded ethanol washes to water.

Prepare NaBH₄ Solution: Freshly prepare a 0.1% (w/v) solution of sodium borohydride in ice-

cold PBS. Caution: Sodium borohydride is a reactive chemical. Handle with appropriate

safety precautions.

Incubation: Immerse the slides in the NaBH₄ solution. Incubate for 30 minutes at room

temperature.

Washing: Wash the slides thoroughly three times for 5 minutes each in PBS to remove any

residual sodium borohydride.

Proceed with Staining: The samples are now ready for your standard immunofluorescence or

other staining protocols.

Protocol 2: Basic Spectral Imaging and Linear Unmixing
Workflow
This protocol outlines the general steps for acquiring data for spectral unmixing. Specific

microscope settings will vary.

Materials:

Confocal or multiphoton microscope with a spectral detector.

Your fully stained experimental sample.

Control samples:

An unstained sample to capture the autofluorescence spectrum.
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(If applicable) Samples stained with only one of your other fluorophores.

A sample of pure NADH solution (optional, for a precise NADH spectrum).

Procedure:

Set up Microscope: Use an excitation wavelength appropriate for NADH (e.g., ~340 nm for

one-photon, ~740 nm for two-photon).[22][23] Set the spectral detector to acquire a series of

images across the emission spectrum (e.g., from 400 nm to 600 nm in 10 nm steps).

Acquire Reference Spectra:

Place the unstained control sample on the microscope and, using the same settings as for

your experiment, acquire a lambda stack. This will be your autofluorescence reference

spectrum.

Repeat for any other single-fluorophore control samples.

Acquire Experimental Data: Place your experimental sample on the microscope and acquire

a lambda stack using the identical settings.

Perform Linear Unmixing:

In your microscope's analysis software, open the lambda stack from your experimental

sample.

Open the reference spectra you acquired.

Use the linear unmixing function to separate the mixed image into individual channels

corresponding to each reference spectrum (one for NADH, one for autofluorescence, etc.).

The output will be a set of images where the intensity of each pixel represents the

abundance of that specific component.[23]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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